molecular formula C12H10N2O2 B2609753 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile CAS No. 26454-79-5

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile

Cat. No.: B2609753
CAS No.: 26454-79-5
M. Wt: 214.224
InChI Key: XJCORKKNFKREHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile: is an organic compound with the molecular formula C12H10N2O2 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to an oxoethyl malononitrile moiety. It is primarily used in scientific research and chemical synthesis.

Scientific Research Applications

2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile is used in various scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile typically involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethan-1-one with malononitrile in the presence of a base such as sodium ethoxide or potassium ethoxide in ethanol . The reaction mixture is heated at around 40°C for 18 hours before the solvent is removed under reduced pressure. The crude product is then purified by trituration in cold methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malononitrile group.

    Oxidation and Reduction Reactions: The oxo group can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the malononitrile moiety.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-(4-methoxyphenyl)ethyl)malononitrile involves its interaction with molecular targets through its functional groups. The oxo and malononitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and molecular targets depend on the context of its use in research and applications.

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethyl]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-11-4-2-10(3-5-11)12(15)6-9(7-13)8-14/h2-5,9H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCORKKNFKREHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.